molecular formula C7H5ClN2O B1378874 6-Chloro-5-hydroxy-1H-indazole CAS No. 1403766-67-5

6-Chloro-5-hydroxy-1H-indazole

Cat. No.: B1378874
CAS No.: 1403766-67-5
M. Wt: 168.58 g/mol
InChI Key: AQGIELYLXHLYPI-UHFFFAOYSA-N
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Description

6-Chloro-5-hydroxy-1H-indazole is a derivative of indazole, a significant heterocyclic compound found in various natural products and drugs. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

6-Chloro-5-hydroxy-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory effects. Additionally, this compound interacts with phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways, affecting cell growth and survival .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This compound also affects gene expression by modulating transcription factors such as NF-κB, which plays a crucial role in inflammatory responses . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active sites of enzymes such as COX-2 and PI3K, inhibiting their activity . This binding prevents the enzymes from catalyzing their respective reactions, thereby reducing the production of pro-inflammatory mediators and promoting apoptosis in cancer cells . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in inflammation and cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and anticancer effects, although the extent of these effects may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and anticancer activities without causing adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters such as P-glycoprotein, which can affect its intracellular concentration and distribution . Additionally, binding proteins such as albumin can influence the compound’s localization and accumulation within tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For instance, it can localize to the mitochondria, where it exerts its pro-apoptotic effects by interacting with mitochondrial proteins . This subcellular localization is essential for the compound’s ability to modulate cellular processes and exert its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-hydroxy-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 6-chloroindazole with hydroxylating agents under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-hydroxy-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

  • 6-Chloro-1H-indazole
  • 5-Hydroxy-1H-indazole
  • 6-Chloro-5-methoxy-1H-indazole

Comparison: 6-Chloro-5-hydroxy-1H-indazole is unique due to the presence of both chloro and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced potency and selectivity in certain applications .

Properties

IUPAC Name

6-chloro-1H-indazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-5-2-6-4(1-7(5)11)3-9-10-6/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGIELYLXHLYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101313326
Record name 6-Chloro-1H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403766-67-5
Record name 6-Chloro-1H-indazol-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403766-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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